molecular formula C8H8O B127235 2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane CAS No. 148076-33-9

2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane

Cat. No. B127235
M. Wt: 128.2 g/mol
InChI Key: AWMVMTVKBNGEAK-INHGFZCOSA-N
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Description

“2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane” is a compound that contains an oxirane ring, which is a three-membered cyclic ether. This compound also contains a phenyl group that is substituted with five deuterium atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the deuterium atoms onto the phenyl ring through a process known as isotopic exchange . The oxirane ring could potentially be formed through an epoxidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three-membered oxirane ring and the phenyl ring with the five deuterium substitutions .


Chemical Reactions Analysis

The oxirane ring is highly reactive due to its ring strain and can undergo reactions such as ring-opening reactions . The deuterium-substituted phenyl ring may exhibit different reactivity compared to a regular phenyl ring due to the kinetic isotope effect .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxirane ring and the deuterium substitutions. For example, the deuterium substitutions could potentially affect the compound’s NMR spectroscopic properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on this compound could involve studying its reactivity, potential uses, and biological activity .

properties

IUPAC Name

2,2,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVMTVKBNGEAK-INHGFZCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(O2)([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane

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